Monosodium N-oleoyl-L-glutamate
Description
Monosodium N-oleoyl-L-glutamate is a sodium salt of an acylated derivative of L-glutamic acid, where the oleoyl group (a C18:1 unsaturated fatty acid chain) is attached to the amino group of the glutamate backbone. Its chemical formula is C₂₃H₄₂NNaO₅, and it functions primarily as a surfactant or emulsifier in cosmetic and personal care formulations due to its amphiphilic structure . Unlike monosodium glutamate (MSG), which is a flavor enhancer, acylated glutamates like N-oleoyl derivatives are tailored for applications requiring lipid solubility and mild cleansing properties .
Properties
CAS No. |
35057-11-5 |
|---|---|
Molecular Formula |
C23H40NNaO5 |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
sodium;(4S)-5-hydroxy-4-[[(Z)-octadec-9-enoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C23H41NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;/h9-10,20H,2-8,11-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);/q;+1/p-1/b10-9-;/t20-;/m0./s1 |
InChI Key |
FGFAZPVAUUEKBP-LZUSKFISSA-M |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)O.[Na+] |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)O.[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sodium oleoyl glutamate; N-Oleoyl-L-glutamic acid monosodium salt; Acylglutamate OS-11; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares key attributes of monosodium N-oleoyl-L-glutamate with analogous compounds:
Key Observations :
- Acyl Chain Impact : Longer, unsaturated chains (e.g., oleoyl) enhance lipid solubility and emulsification efficiency but reduce water solubility compared to shorter chains (e.g., lauroyl) .
- Functional Groups : The unsaturated double bond in oleoyl improves fluidity in formulations, whereas saturated chains (stearoyl) offer higher thermal stability .
- Applications : Acylated glutamates are specialized for surfactant roles, while MSG is exclusively used in food for umami enhancement .
Solvation and Hydrogen Bonding
Monosodium glutamate (MSG) exhibits a sigma profile value of 12.223 in solvation studies, indicating moderate hydrogen bond acceptor (HBA) capacity. In contrast, sucrose (HBA = 25.373) and choline chloride (HBA = 20.134) show higher HBA tendencies . Acylated derivatives like N-oleoyl-L-glutamate are expected to have reduced HBA capacity due to hydrophobic acyl chains dominating their interactions.
Efficacy in Formulations
Critical Analysis of Literature Gaps
Most inferences derive from structural analogs (e.g., stearoyl, lauroyl), highlighting the need for targeted research on its CMC (critical micelle concentration), biodegradability, and long-term safety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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